3-Methoxypropanal
Overview
Description
3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a characteristic aldehyde odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanal can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with sodium methoxide in methanol. This reaction typically occurs at the boiling point of methanol, yielding this compound . Another method involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of 3-methoxypropene using mercury acetate and sodium borohydride . This method is preferred due to its higher yield and efficiency compared to other synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropionic acid.
Reduction: It can be reduced to 3-methoxy-1-propanol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Methoxypropionic acid.
Reduction: 3-Methoxy-1-propanol.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparison with Similar Compounds
3-Methoxy-1-propanol: This compound is the reduced form of 3-methoxypropanal and has similar applications but differs in its reactivity due to the absence of the aldehyde group.
3-Methoxypropionic acid: This is the oxidized form of this compound and is used in different chemical synthesis processes.
Uniqueness: this compound is unique due to its aldehyde functional group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJKCALURPRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182342 | |
Record name | Propanal, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-84-0 | |
Record name | Propanal, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 3-Methoxypropanal from Glycerol?
A1: Recent research has explored new synthetic routes for this compound using glycerol as a starting material. One study [] demonstrated a novel approach using copper sulfate and polyethylene glycol (PEG) as catalysts. This method offers a potentially more sustainable and efficient way to produce this compound compared to traditional methods.
Q2: Can you explain the mechanism of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal?
A2: Quantum chemical simulations using the B3PW91 method with the 6-31G(d,p) basis set were employed to investigate the formation of 2,2-dimethyl-3-methoxypropanal from 5,5-dimethyl-1,3-dioxane in the presence of a proton []. The proposed mechanism involves several steps:
Q3: What are the energetic implications of the 1,3-migration versus 1,5-migration pathways in the isomerization reaction?
A3: Computational studies revealed that the activation barriers (δG# 298) for both the two-stage 1,3-migration and the one-stage 1,5-migration pathways are comparable, with a difference of approximately 2 kcal/mol []. This suggests that both pathways could potentially contribute to the overall reaction mechanism under appropriate conditions. The overall transformation of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal is endothermic, requiring a heat input of 3.4 kcal/mol [].
Q4: How does the addition of methyl groups to the 1,3-dioxane ring affect the reaction pathway and energy barrier?
A4: Research comparing the transformation of various 1,3-dioxanes to their corresponding alkoxyaldehydes shows that the presence and position of methyl groups can significantly impact the energy barrier of the reaction []. For instance, the conversion of 5-methyl-1,3-dioxane to 2-methyl-3-methoxypropanal has a significantly lower energy barrier (3.5 kcal/mol) compared to the conversion of 2-methyl-1,3-dioxane to 3-ethoxypropanal (11.7 kcal/mol) []. Further investigation into the transformation of 2,5,5-trimethyl-1,3-dioxane to 2,2-dimethyl-3-ethoxypropanal indicated that the 1,5-intramolecular rearrangement within the alkoxycarbenium ion leading to the final product corresponds to a kinetic barrier of 8.5 kcal/mol []. These variations highlight the influence of steric and electronic factors introduced by substituents on the reaction kinetics and pathway.
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